molecular formula C10F21SO3H<br>C10HF21O3S B031229 Perfluorodecane sulfonic acid CAS No. 335-77-3

Perfluorodecane sulfonic acid

Cat. No.: B031229
CAS No.: 335-77-3
M. Wt: 600.15 g/mol
InChI Key: HYWZIAVPBSTISZ-UHFFFAOYSA-N
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Description

Perfluorodecane sulfonic acid is a perfluorinated compound with the molecular formula C₁₀HF₂₁O₃S. It belongs to the family of perfluorinated and polyfluorinated alkyl substances, which are known for their high chemical and thermal stability. This compound is characterized by a fully fluorinated carbon chain terminated with a sulfonic acid group, making it highly hydrophobic and resistant to degradation .

Mechanism of Action

Target of Action

Perfluorodecane sulfonic acid (PFDS) is a perfluoroalkyl substance (PFAS) that has been found in various environmental contexts .

Mode of Action

Research indicates that pfds and other pfass can cause changes in gene expression related to steroid metabolism, fatty acid metabolism, and biological oxidations . These changes can potentially disrupt normal biological processes and lead to adverse health effects.

Biochemical Pathways

PFDS can affect various biochemical pathways. For instance, it has been found to downregulate genes in pathways for steroid metabolism, fatty acid metabolism, and biological oxidations . The downstream effects of these changes can include disruptions in hormone regulation, energy production, and detoxification processes.

Pharmacokinetics

Pfds is a perfluoroalkyl substance, which are known for their persistence and bioaccumulative potential . This suggests that PFDS may have high bioavailability and can persist in the body for extended periods.

Result of Action

Pfass, including pfds, have been associated with various adverse health effects, including toxicity to the liver and other organs . These effects are likely the result of PFDS’s interactions with its targets and its impact on various biochemical pathways.

Action Environment

The action of PFDS can be influenced by various environmental factors. For instance, the presence of oxygen can promote the oxidation of nanoscale zero-valent iron (nZVI), leading to the desorption of PFDS from the adsorbent interface . This suggests that environmental conditions can influence the stability and efficacy of PFDS.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorodecane sulfonic acid can be synthesized through the electrochemical fluorination of decane sulfonic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms on the carbon chain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination. The process is carried out in specialized reactors designed to handle the highly corrosive nature of hydrogen fluoride. The resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Perfluorodecane sulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .

Common Reagents and Conditions: Common reagents used in reactions with this compound include bases such as sodium hydroxide and potassium hydroxide, which can facilitate the formation of sulfonate salts. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from reactions involving this compound are its corresponding sulfonate salts. These salts are often used in various industrial applications due to their surfactant properties .

Scientific Research Applications

Perfluorodecane sulfonic acid has a wide range of applications in scientific research and industry. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology and medicine, it is studied for its potential effects on biological systems and its use in drug delivery systems. Industrially, it is used in the production of fluoropolymer coatings, fire-fighting foams, and as a wetting agent in electroplating processes .

Comparison with Similar Compounds

Similar Compounds:

  • Perfluorooctane sulfonic acid
  • Perfluorononane sulfonic acid
  • Perfluorobutane sulfonic acid
  • Perfluorohexane sulfonic acid

Uniqueness: Perfluorodecane sulfonic acid is unique among similar compounds due to its longer carbon chain, which imparts greater hydrophobicity and thermal stability. This makes it particularly useful in applications requiring high-performance surfactants and emulsifiers .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZIAVPBSTISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21SO3H, C10HF21O3S
Record name perfluorodecane sulfonic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID3040148
Record name Perfluorodecanesulfonic acid
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Molecular Weight

600.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

335-77-3
Record name Perfluorodecanesulfonic acid
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Record name Perfluorodecanesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
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Record name Perfluorodecanesulfonic acid
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Record name Henicosafluorodecanesulphonic acid
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Record name PERFLUORODECANE SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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